Lithium aluminum hexahydride

Description

Properties

IUPAC Name |

trilithium;aluminum(3-) hexahydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3Li.6H/q-3;3*+1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPSVBUKCTVOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

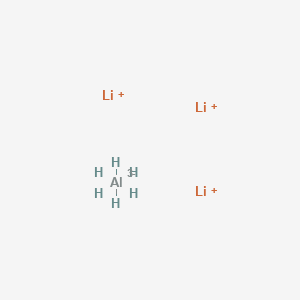

[Li+].[Li+].[Li+].[AlH6-3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6Li3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

53.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16941-14-3 | |

| Record name | Lithium aluminium hexa hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Leading to Lithium Aluminum Hexahydride

Synthetic Routes to Lithium Aluminum Hydride (LiAlH₄) as a Precursor

Lithium aluminum hydride, a powerful reducing agent in organic chemistry, is synthesized through several established methods, ranging from conventional chemical reactions in solution to direct synthesis from elemental components. masterorganicchemistry.combyjus.com

The first successful synthesis of lithium aluminum hydride was developed by Finholt, Bond, and Schlesinger in 1947. wikipedia.orggoogle.com This conventional route, known as the Schlesinger method, involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in an ether solvent. masterorganicchemistry.combyjus.comwikipedia.org

This process results in the formation of lithium aluminum hydride and lithium chloride as a byproduct. google.com The LiAlH₄ is then recovered from the ethereal solution. chemeurope.com An industrial-scale adaptation of this principle involves an initial synthesis of sodium aluminum hydride (NaAlH₄), followed by a salt metathesis reaction with lithium chloride (LiCl) to yield LiAlH₄. byjus.comwikipedia.orgchemeurope.com

NaAlH₄ + LiCl → LiAlH₄ + NaCl byjus.comwikipedia.orgchemeurope.com

The resulting LiCl or NaCl is removed by filtration from the ether solution. wikipedia.orgchemeurope.com

Direct synthesis methods aim to produce metal hydrides from their constituent elements, often under conditions of high pressure and temperature.

The industrial synthesis of the precursor sodium aluminum hydride is achieved by reacting sodium and aluminum elements with high-pressure hydrogen at elevated temperatures. byjus.comwikipedia.orgchemeurope.com

Na + Al + 2H₂ → NaAlH₄ wikipedia.orgchemeurope.com

While this direct hydrogenation is effective for the sodium analogue, the direct regeneration of LiAlH₄ from its decomposition products is thermodynamically challenging, requiring extremely high hydrogen pressures, potentially exceeding 1000 bar. wikipedia.orgmdpi.com Theoretical studies have suggested the necessity for hydrogen pressures greater than 100 MPa at room temperature for the direct regeneration of LiAlH₄ from Li₃AlH₆. mdpi.com

To overcome the kinetic and thermodynamic barriers of direct hydrogenation, various catalysts have been investigated. The presence of catalytic elements such as titanium, iron, or vanadium can accelerate the process. wikipedia.orgchemeurope.com Titanium-based catalysts, in particular, have shown promise in improving the kinetics of hydrogenation reactions. mdpi.com For instance, the use of a Ti-doped active Li-Al nanocrystalline alloy has enabled the direct synthesis of nano-LiAlH₄ under a relatively low hydrogen pressure of 20 bar. mdpi.com Catalysts can provide active sites and promote heterogeneous interfacial reactions, thereby improving the kinetics of both hydrogen absorption and desorption. mdpi.com Research has also demonstrated a low-energy route to regenerate LiAlH₄ from LiH and Ti-catalyzed Al in a tetrahydrofuran (B95107) (THF) slurry. bnl.gov

Mechanochemical methods, such as high-energy ball milling, offer a solvent-free route for the synthesis of complex hydrides. This technique uses mechanical energy to induce chemical reactions and structural changes. Nano-LiAlH₄ can be directly obtained by ball milling a Ti-containing Li-Al nanocrystalline alloy under hydrogen pressure. mdpi.com This process combines the benefits of nanocrystalline materials and catalytic sites to enhance reactivity. mdpi.com Ball milling has also been employed to investigate the catalytic effects of various additives on the hydrogen storage properties of LiAlH₄. mdpi.comresearchgate.net

Direct Synthesis via Hydrogenation of Elemental Components

Formation Mechanisms of Lithium Aluminum Hexahydride (Li₃AlH₆)

This compound (Li₃AlH₆) is most prominently known as an intermediate product in the thermal decomposition of its parent hydride, LiAlH₄. wikipedia.orgchemeurope.com

At room temperature, LiAlH₄ is metastable and can slowly decompose over time to form Li₃AlH₆ and LiH. wikipedia.orgchemeurope.com This decomposition process is significantly accelerated by heat. When heated, LiAlH₄ undergoes a multi-step decomposition. The first step, which is initiated by the melting of LiAlH₄ at approximately 150–170°C, results in the formation of solid Li₃AlH₆, aluminum (Al), and hydrogen gas (H₂). wikipedia.orgchemeurope.commdpi.com

The reaction for this first decomposition step is: 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ mdpi.com

This initial decomposition is an exothermic reaction and is considered effectively irreversible under practical conditions. wikipedia.orgmdpi.com At higher temperatures, around 200–270°C, the Li₃AlH₆ further decomposes into lithium hydride (LiH) and aluminum. wikipedia.orgmdpi.com

Li₃AlH₆ → 3LiH + Al + 1.5H₂ mdpi.com

Beyond thermal decomposition, Li₃AlH₆ can also be synthesized directly via a mechanochemical route. This involves the ball milling of LiAlH₄ and LiH in a 1:2 molar ratio. chemicalbook.com This method provides a direct pathway to Li₃AlH₆ without proceeding through the thermal decomposition of LiAlH₄. chemicalbook.comnih.gov

Thermal Decomposition Pathways of Lithium Aluminum Hydride (LiAlH₄)

The primary and most studied method for producing this compound is through the controlled thermal decomposition of lithium aluminum hydride. mdpi.comresearchgate.net This process is part of a multi-step dehydrogenation of LiAlH₄. mdpi.commdpi.com

When heated, lithium aluminum hydride does not release all its hydrogen in a single step. Instead, it decomposes through a series of reactions, with the first step yielding solid this compound, aluminum metal, and hydrogen gas. pageplace.de This initial decomposition is an exothermic reaction that typically begins after the melting of LiAlH₄, which occurs in the temperature range of 150–170°C. pageplace.dewikipedia.org

The decomposition can be represented by the following three-step reaction mechanism:

3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ (releases 5.3 wt% H₂) mdpi.com

Li₃AlH₆ → 3LiH + Al + ³/₂H₂ (releases 2.6 wt% H₂) mdpi.com

2LiH + 2Al → 2LiAl + H₂ mdpi.com

The first step, which forms the hexahydride, is initiated by melting and is generally considered irreversible under practical conditions due to thermodynamic constraints. mdpi.compageplace.de Theoretical studies suggest that extremely high hydrogen pressures, in excess of 1000 bar, would be required to reverse this reaction at ambient temperature. mdpi.comresearchgate.net The subsequent decomposition of Li₃AlH₆ into lithium hydride and aluminum occurs at higher temperatures, typically around 200°C. researchgate.netpageplace.de

| Reaction Step | Equation | Typical Onset Temperature (°C) | Hydrogen Released (wt%) |

|---|---|---|---|

| 1 | 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ | 150-170 | 5.3 |

| 2 | Li₃AlH₆ → 3LiH + Al + ³/₂H₂ | ~200 | 2.6 |

| 3 | 2LiH + 2Al → 2LiAl + H₂ | >400 | 2.6 |

The kinetics of LiAlH₄ decomposition and the formation of Li₃AlH₆ can be significantly enhanced by the addition of catalysts. wikipedia.org Various catalytic elements and compounds, such as those based on titanium, iron, vanadium, zirconium, and nickel, have been investigated to lower the decomposition temperature and accelerate hydrogen release. wikipedia.orgresearchgate.net

For instance, doping LiAlH₄ with titanium silicate (B1173343) (TiSiO₄) has been shown to reduce the onset temperature of the first dehydrogenation step to 92°C. mdpi.com This catalytic effect also lowers the activation energy for the decomposition reactions. For undoped, milled LiAlH₄, the activation energies for the two main dehydrogenation steps are approximately 103 kJ/mol and 115 kJ/mol, respectively. mdpi.com After milling with 10 wt% TiSiO₄, these activation energies are reduced to 68 kJ/mol and 77 kJ/mol. mdpi.com

Other catalysts, such as TiCl₃, ZrCl₄, and VCl₃, have also demonstrated high catalytic activity, promoting the formation of transition metal aluminides that facilitate hydrogen desorption. researchgate.net The presence of these catalysts can accelerate the decomposition to such an extent that it can occur at room temperature, particularly with mechanochemical activation like ball milling. pageplace.de Nanosizing of LiAlH₄ and subsequent coating with titanium can fundamentally alter the decomposition pathway, leading to a single, sharp hydrogen release event at a lower temperature (120°C) and bypassing the distinct formation of the Li₃AlH₆ intermediate phase under certain conditions. mdpi.com

| Catalyst (wt%) | Onset Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|

| None (milled) | ~144 | 103 |

| 10% TiSiO₄ | 92 | 68 |

| 10 mol% ZrC | 85.3 | N/A |

Direct Synthesis of this compound from Constituents

Beyond its formation as a decomposition intermediate, Li₃AlH₆ can be synthesized directly from its constituent hydrides or elements under specific conditions.

A common laboratory-scale method for the direct synthesis of Li₃AlH₆ involves the mechanochemical reaction (ball milling) of lithium aluminum hydride (LiAlH₄) and lithium hydride (LiH) in a 1:2 molar ratio. chemicalbook.com This solid-state process is typically carried out in an inert atmosphere, such as argon, for an extended period (e.g., 20-24 hours) at high rotation speeds (e.g., 500 rpm) to ensure complete reaction. chemicalbook.comelectrochemsci.org

The reaction is as follows: LiAlH₄ + 2LiH → Li₃AlH₆

This method provides a reliable route to produce high-purity Li₃AlH₆ for research and other applications. electrochemsci.org Another solid-state approach involves an ion exchange reaction between sodium aluminum hexahydride (Na₃AlH₆) and lithium borohydride (B1222165) (LiBH₄). electrochemsci.org

High-pressure techniques offer another avenue for the synthesis of complex hydrides. While the direct synthesis of LiAlH₄ from sodium aluminum hydride (NaAlH₄) and lithium chloride (LiCl) is a well-established industrial process, the direct synthesis of Li₃AlH₆ from its elements under high pressure is less common. pageplace.dewikipedia.org However, high-pressure hydrogenation is a known method for producing various novel hydrides. bohrium.com Theoretical calculations predict that very high hydrogen pressures (over 1000 bar) are necessary to form LiAlH₄ from Li₃AlH₆, indicating that the reverse reaction to form the hexahydride is thermodynamically favored at lower pressures. researchgate.net The direct synthesis of LiAlH₄ from a Ti-doped LiAl alloy has been achieved under 20 bar of hydrogen pressure, suggesting that catalytic pathways under moderate pressure could be viable for related alanates. mdpi.com

Synthesis of Multi-Cation Alanates Involving Hexahydride Frameworks

The hexahydride [AlH₆]³⁻ framework is not limited to the lithium salt. A series of multi-cation alanates, also known as mixed alkali alanates, have been synthesized. Compounds such as sodium lithium hexahydridoaluminate (Na₂LiAlH₆), potassium lithium hexahydridoaluminate (K₂LiAlH₆), and potassium sodium hexahydridoaluminate (K₂NaAlH₆) have been prepared and studied. These materials are notable because they can reversibly absorb and desorb hydrogen without the need for a catalyst.

Furthermore, more complex quaternary hydrides containing the alanate structure have been synthesized. For example, lithium magnesium tris(tetrahydridoaluminate) (LiMg(AlH₄)₃) decomposes in a two-step process. researchgate.net The first step, occurring around 120-140°C, leads to the formation of an intermediate hexahydride, lithium magnesium hexahydridoaluminate (LiMgAlH₆), before further decomposition to binary hydrides. researchgate.net

Preparation of K₂LiAlH₆

The potassium-based mixed alanate, K₂LiAlH₆, is synthesized using a two-step process that combines initial mechanochemical treatment with a subsequent high-pressure, high-temperature solid-state reaction. The process begins by ball milling lithium aluminum hydride (LiAlH₄) and potassium hydride (KH) in a 1:2 molar ratio. mdpi.com The resulting mixture is then heated to between 593–603 K under a significant hydrogen pressure of 100–700 bar for a period of one to two days to form the final K₂LiAlH₆ compound. mdpi.com

Table 3: Synthesis of K₂LiAlH₆

| Precursors | Molar Ratio (LiAlH₄:KH) | Step 1: Method | Step 2: Conditions |

| LiAlH₄ and KH | 1:2 | Ball Milling | 593–603 K, 100–700 bar H₂ pressure, 1–2 days |

Formation Reactions of Other Mixed Alanates (e.g., Ca(AlH₄)₂)

The synthesis of other mixed alanates, such as calcium alanate (Ca(AlH₄)₂), can be achieved through solid-phase reactions. Calcium hydridoaluminates, including Ca(AlH₄)₂ and the intermediate CaHAlH₅, are formed from the reaction of calcium hydride (CaH₂) with aluminum chloride (AlCl₃). This transformation can be induced either by heating the mixture or through mechanochemical activation, such as ball milling.

The decomposition pathway of Ca(AlH₄)₂ has been shown to proceed in distinct steps:

An exothermic step: Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂

A weakly endothermic step: CaAlH₅ → CaH₂ + Al + 1.5H₂

A strongly endothermic step: CaH₂ + 2Al → CaAl₂ + H₂

Regeneration Strategies for Lithium Alanate Hydrides

A critical aspect of utilizing alanates for applications like hydrogen storage is the ability to regenerate the original hydride from its dehydrogenated products.

Lithium aluminum hydride (LiAlH₄) can be regenerated from its decomposition products, lithium hydride (LiH) and aluminum (Al), though direct hydrogenation requires extreme pressures. A more feasible, low-energy pathway involves conducting the rehydrogenation in a solvent slurry.

A demonstrated method for regenerating LiAlH₄ from LiH and Ti-catalyzed Al powder occurs in a tetrahydrofuran (THF) slurry. This process proceeds at near-ambient conditions (approximately 1 bar H₂ pressure at 300 K) and forms a stable intermediate adduct, LiAlH₄·4THF. The formation of this solvated complex is a key factor in overcoming the high-pressure requirements of direct solid-state rehydrogenation. The crystalline, solvent-free LiAlH₄ can then be recovered by desolvating the adduct under mild heating (333 K).

The use of a titanium catalyst is crucial for this process. Studies have shown that both titanium chloride (TiCl₃) and titanium butoxide (Ti(C₄H₉O)₄) are effective catalysts, with TiCl₃ showing greater kinetic enhancement in initial cycles at low concentrations (around 0.15 mol%).

Low-Energy Regeneration Routes via Adduct Formation

The regeneration of aluminum hydrides is a critical challenge for their use in hydrogen storage applications. Direct hydrogenation of the decomposition products often requires extreme pressures and temperatures. Low-energy regeneration routes involving the formation of intermediate solvent adducts represent a promising strategy to overcome these thermodynamic hurdles. This approach lowers the energy barrier for hydride reformation by creating a stabilized intermediate, which can then be processed under milder conditions to yield the solvent-free hydride.

A key advancement in the low-energy regeneration of lithium aluminum hydride (LiAlH₄) involves the use of organic solvents, particularly tetrahydrofuran (THF). bnl.govtechnologypublisher.com When the decomposition products, lithium hydride (LiH) and aluminum (Al), are hydrogenated in a THF slurry, a stable solvated adduct, LiAlH₄·4THF, is formed. bnl.govnih.gov This reaction can proceed under significantly milder conditions than direct solid-state hydrogenation.

The process demonstrates a viable physiochemical pathway for the cyclic dehydrogenation and rehydrogenation of LiAlH₄. technologypublisher.com The formation of the adduct in THF is the essential step that allows regeneration to occur at ambient temperatures and relatively low hydrogen pressures. technologypublisher.com Research has shown that this regeneration is effective, with the initial hydrogenation occurring in the THF slurry to form the adduct. bnl.govnih.gov Following its formation, the crystalline LiAlH₄ can be recovered through a subsequent desolvation step where the THF is removed under vacuum at low temperatures (e.g., 333 K). bnl.gov The ability of solvents like THF to form these crucial adducts is considered vital for successful regeneration. researchgate.net

Table 1: Conditions for LiAlH₄ Regeneration via THF Adduct Formation

| Parameter | Value/Condition | Source(s) |

| Reactants | LiH and Ti-catalyzed Al | bnl.govnih.gov |

| Solvent | Tetrahydrofuran (THF) | bnl.govtechnologypublisher.com |

| Intermediate | LiAlH₄·4THF adduct | bnl.govnih.gov |

| Temperature | Ambient / Room Temperature | bnl.govtechnologypublisher.com |

| Pressure | Just under 1 bar to 97.5 bar | bnl.govtechnologypublisher.comnih.gov |

| Agitation | Minimal stirring (e.g., 300 rpm) | bnl.gov |

| Desolvation Temp. | ~333 K (60 °C) under vacuum | bnl.gov |

The thermodynamic stability of the LiAlH₄·4THF adduct is the primary reason for the success of this low-energy regeneration route. While pure crystalline LiAlH₄ is metastable at ambient conditions, the THF-solvated phase is stable. bnl.gov The formation of this adduct significantly alters the thermodynamics of the hydrogenation reaction, making it favorable under practical conditions.

Thermodynamic studies involving pressure-composition isotherms have been conducted to quantify the energetics of this reversible reaction. bnl.govnih.gov The free energy of formation for the LiAlH₄·4THF adduct from LiH, Al, and H₂ in THF was found to be small and slightly negative. bnl.govnih.gov This slight negative free energy change is what drives the reaction forward under low hydrogen pressures at room temperature. bnl.gov

The key thermodynamic values highlight the favorability of this pathway:

Free Energy (ΔG): The change in free energy for the formation of the adduct is approximately -1.1 kJ/mol H₂. This suggests an equilibrium hydrogen pressure of just under 1 bar at 300 K. bnl.govnih.gov

Enthalpy (ΔH): The enthalpy of formation for the adduct is -46.2 kJ/mol H₂.

Entropy (ΔS): The entropy change for the adduct formation is -151 J/K·mol H₂.

The difference in free energy between the unsolvated LiAlH₄ and the LiAlH₄·4THF adduct is estimated to be about 35 kJ/mol LiAlH₄. bnl.gov This substantial energy difference explains why the formation of the solvated adduct is thermodynamically accessible under conditions where the direct formation of crystalline LiAlH₄ is not. bnl.gov

Table 2: Thermodynamic Data for LiAlH₄·4THF Adduct Formation

| Thermodynamic Parameter | Value | Source(s) |

| Free Energy Change (ΔG) | -1.1 kJ/mol H₂ | bnl.govnih.gov |

| Enthalpy Change (ΔH) | -46.2 kJ/mol H₂ | |

| Entropy Change (ΔS) | -151 J/K·mol H₂ | |

| Free Energy Difference (LiAlH₄ vs. LiAlH₄·4THF) | ~35 kJ/mol LiAlH₄ | bnl.gov |

| Equilibrium H₂ Pressure (at 300 K) | Just under 1 bar | bnl.govnih.gov |

Crystal Structure and Advanced Structural Investigations of Lithium Aluminum Hexahydride

Crystallographic Characterization Methodologies

The structural analysis of Li₃AlH₆ relies on diffraction techniques that probe the periodic arrangement of atoms in its crystal lattice. Each method offers unique advantages, and their combined use provides a comprehensive structural picture.

Crystal Structure of Lithium Aluminum Hexahydride (Li₃AlH₆)

Through the combined application of the aforementioned diffraction techniques, detailed insights into the crystal structure of Li₃AlH₆ have been established.

Determination of Unit Cell Parameters and Space Groupthis compound has been shown to crystallize in a rhombohedral crystal system.materialsproject.orgDetailed structural analyses have identified the space group as R̅3 (No. 148).materialsproject.orgThe lattice parameters for the conventional unit cell have been determined from diffraction data.

Below is an interactive table summarizing the unit cell parameters for Li₃AlH₆.

| Parameter | Value | Unit |

| Crystal System | Trigonal (Rhombohedral) | - |

| Space Group | R̅3 | - |

| a | 7.96 | Å |

| b | 7.96 | Å |

| c | 9.39 | Å |

| α | 90.00 | ° |

| β | 90.00 | ° |

| γ | 120.00 | ° |

| Unit Cell Volume | 514.67 | ų |

| Data sourced from Materials Project, citing studies by Chung et al., Loevvik et al., and Brinks et al. materialsproject.org |

Coordination Environment of Lithium and Aluminum IonsThe crystal structure of Li₃AlH₆ is characterized by distinct coordination environments for the lithium and aluminum cations, which are surrounded by hydride (H⁻) anions.materialsproject.org

The aluminum ions (Al³⁺) are each octahedrally coordinated to six hydride ions, forming isolated [AlH₆]³⁻ complex anions. materialsproject.org Within these octahedra, all Al-H bond lengths are equivalent. materialsproject.org The lithium ions (Li⁺) are also coordinated to six hydride ions, but they form distorted LiH₆ pentagonal pyramids. materialsproject.org These polyhedra share corners and edges with the neighboring [AlH₆]³⁻ octahedra and other LiH₆ units, creating a stable three-dimensional framework. materialsproject.org

The following interactive table details the coordination numbers and bond lengths within the Li₃AlH₆ structure.

| Cation | Coordination Number | Coordinating Anion | Geometry | Bond Length (Å) |

| Al³⁺ | 6 | H⁻ | Octahedral | 1.73 |

| Li⁺ | 6 | H⁻ | Distorted Pentagonal Pyramid | 1.89 - 2.06 |

| Data sourced from Materials Project. materialsproject.org |

Crystal Structures of Related Mixed-Cation Alanates

Cation Site Occupancy and Energetic Favorability of Mixing

Investigations into the crystal structure of this compound (Li₃AlH₆) and related complex hydrides have utilized advanced computational and experimental methods to understand cation arrangements and the thermodynamic feasibility of creating mixed-cation systems. These studies are crucial for tailoring the properties of these materials, particularly for applications like hydrogen storage.

Detailed Research Findings

The crystal structure of pure Li₃AlH₆ is established to be trigonal with an R-3 space group. materialsproject.org In this arrangement, lithium (Li⁺) is bonded to six hydride (H⁻) atoms, forming distorted pentagonal pyramids, while aluminum (Al³⁺) is bonded to six H⁻ atoms, forming AlH₆ octahedra. materialsproject.orgmaterialsproject.org Density-functional theory (DFT) calculations have confirmed that this R-3 structure is the most energetically stable form for Li₃AlH₆. aps.org The stability of this structure compared to other potential polymorphs has been evaluated by calculating their cohesive energies, with the R-3 structure demonstrating the most favorable energy. aps.org

Calculated Properties of Potential Li₃AlH₆ Crystal Structures

This table presents data from density-functional theory calculations, comparing the resulting space group, density, and cohesive energy for various initial trial structures of Li₃AlH₆. The R3̄ structure was found to be the most energetically stable. aps.org

| Initial Structure (Space Group) | Final Relaxed Structure (Space Group) | Density (kg/m³) | Cohesive Energy (kJ/mol) |

|---|---|---|---|

| P2₁/c | P2₁/n | 1077.7 | -3156.4 |

| I4₁/a | I4₁/a | 1075.7 | -3156.4 |

| P4/mmm | P4/mmm | 1040.6 | -3118.8 |

| P6̄2m | P6̄2m | 1073.3 | -3141.0 |

| P1̄ | P1̄ (distorted R3̄) | 1080.3 | -3159.2 |

| R3̄ | R3̄ | 1080.3 | -3159.2 |

Research has extended to mixed-cation systems, such as those combining lithium and sodium, to explore the effects on thermodynamic stability. mit.edu In compounds like (Na,Li)₃AlH₆, the different alkali cations occupy distinct crystallographic sites based on their size and coordination preferences. mit.edu First-principles calculations on the mixed compound Na₂LiAlH₆ indicate that the larger sodium ions preferentially occupy highly coordinated sites, while the smaller lithium ions occupy the octahedral sites. mit.edu

The energetic favorability of mixing cations has been assessed through computational analysis of their formation energies. mit.edu Studies indicate that miscibility is expected in compounds such as Na₂LiAlH₆ and Na₁.₅Li₁.₅AlH₆, suggesting that the formation of these mixed-cation hydrides is thermodynamically favorable. mit.edu The relative stability of these compounds is a key factor; for instance, Li₃AlH₆ is computationally shown to be less stable than Na₃AlH₆. mit.edu This has practical implications, suggesting that Li₃AlH₆ would have a lower decomposition temperature but would require higher pressures for rehydrogenation compared to its sodium counterpart. mit.edu

Predicted Cation Site Occupancy in Mixed Alanates

This table summarizes the computationally predicted site preferences for different cations in mixed alkali metal aluminum hydrides, based on structural analysis and energy calculations. mit.edu

| Compound | Cation | Predicted Site Preference |

|---|---|---|

| Na₂LiAlH₆ | Na⁺ | Highly Coordinated Sites |

| Na₂LiAlH₆ | Li⁺ | Octahedral Sites |

Electronic Structure and Chemical Bonding Analysis in Lithium Aluminum Hexahydride Systems

Theoretical Frameworks for Electronic Structure Studies

The electronic structure and bonding characteristics of lithium aluminum hexahydride (Li₃AlH₆) are primarily investigated through sophisticated computational methods rooted in quantum mechanics. These theoretical frameworks allow for a detailed understanding of the material's properties at the atomic level.

Density Functional Theory (DFT) and First-Principles Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational study of solid-state materials like Li₃AlH₆. researchgate.net DFT is a first-principles, or ab initio, method, meaning it relies on the fundamental laws of quantum mechanics without the need for empirical parameters derived from experiments. arxiv.org This approach is centered on the principle that the ground-state energy of a many-electron system can be determined from its electron density. canterbury.ac.uk

In the context of Li₃AlH₆, DFT calculations are employed to determine various fundamental properties, including crystal structure, thermodynamic stability, and electronic band structure. researchgate.netjussieu.fr By minimizing the total energy of the system, researchers can predict the most stable atomic arrangements and calculate key thermodynamic quantities such as the enthalpy of formation. jussieu.fr For Li₃AlH₆, DFT calculations have successfully determined its crystal structure and have been used to analyze the nature of the chemical bonds within the compound. researchgate.net

Projector Augmented Wave (PAW) and Full Potential Linearized Augmented Plane Wave (FLAPW) Methods

To practically implement DFT calculations for crystalline solids, specialized methods are required to handle the complex interactions between electrons and atomic nuclei. Two prominent and highly accurate methods used for Li₃AlH₆ are the Projector Augmented Wave (PAW) method and the Full Potential Linearized Augmented Plane Wave (FLAPW) method.

The Projector Augmented Wave (PAW) method is a technique that combines the accuracy of all-electron calculations with the computational efficiency of pseudopotential methods. nih.govnih.govresearchgate.net It accurately describes the rapidly oscillating wavefunctions of electrons near the atomic core while using smoother, more computationally manageable wavefunctions in the bonding regions between atoms. nih.gov The PAW method has been successfully used to determine the ground-state crystal structure of Li₃AlH₆. jussieu.fr

The Full Potential Linearized Augmented Plane Wave (FLAPW) method is another highly precise all-electron method for implementing DFT. github.io It makes no approximations to the shape of the electron density or the potential within the unit cell (hence "full-potential"), leading to a very high degree of accuracy. github.io This method has been utilized to investigate the electronic properties of the γ-phase of Li₃AlH₆, revealing details about its band structure and density of states.

These advanced computational techniques are essential for providing a reliable and detailed picture of the electronic structure that governs the chemical bonding in Li₃AlH₆.

Nature of Chemical Bonds in this compound

The chemical bonding in this compound is complex, featuring a combination of ionic and covalent interactions that define its structure and properties. Computational analyses provide a quantitative and qualitative understanding of these bonding characteristics.

Ionic Character between Alkali Cations and Aluminohydride Anions

There is a clear consensus from theoretical studies that the interaction between the lithium (Li⁺) cations and the aluminum hexahydride ([AlH₆]³⁻) anions is predominantly ionic. researchgate.netjussieu.fr This is due to the significant difference in electronegativity between the electropositive lithium and the complex aluminohydride anion.

In this arrangement, lithium atoms donate their valence electrons, forming positively charged Li⁺ ions. These electrons are transferred to the [AlH₆] complex, resulting in the formation of the triply charged [AlH₆]³⁻ anion. The solid is then held together by the strong electrostatic attraction between these oppositely charged ions.

Quantitative analyses, such as Mulliken population analysis, support this picture. Calculations show a near-complete transfer of one electron from each lithium atom to the aluminohydride complex. researchgate.net This charge transfer is a hallmark of ionic bonding.

Table 1: Calculated Atomic Charges in Li₃AlH₆

| Atom | Mulliken Effective Charge (e) |

|---|---|

| Li | ~+1 |

| AlH₆ | ~-3 |

Data derived from Mulliken population analysis as described in theoretical studies. researchgate.net

Polar Covalent Bonding within the [AlH₆]³⁻ Complex

Within the aluminohydride anion, [AlH₆]³⁻, the nature of the aluminum-hydrogen (Al-H) bond is more nuanced. It is not purely covalent but is best described as a polar covalent or "iono-covalent" bond. researchgate.net This means that while electrons are shared between the aluminum and hydrogen atoms, the electron density is not distributed equally.

The electronegativity difference between aluminum (1.61 on the Pauling scale) and hydrogen (2.20) leads to a polarization of the Al-H bond, with electron density shifted towards the more electronegative hydrogen atoms. researchgate.net This results in a partial negative charge on the hydrogen atoms and a partial positive charge on the aluminum atom within the complex.

Several computational analyses confirm this mixed character:

Charge Density Distribution: Plots of the electron density show a finite, non-spherical accumulation of charge between the Al and H atoms, which is characteristic of covalent bonding. researchgate.net

Mulliken Population Analysis: This analysis indicates a significant transfer of charge from aluminum to the hydrogen atoms within the anion, highlighting the ionic component of the Al-H bond. researchgate.net

Partial Density of States (PDOS): The overlap and energetic degeneration of the Al p and H s electronic states indicate a degree of orbital hybridization, a feature of covalent interactions. researchgate.net

Table 2: Key Bonding Characteristics in Li₃AlH₆

| Bond/Interaction | Primary Bond Type | Description |

|---|---|---|

| Li⁺ --- [AlH₆]³⁻ | Ionic | Electrostatic attraction between the lithium cation and the aluminohydride anion due to electron transfer. |

| Al-H (within [AlH₆]³⁻) | Polar Covalent (Iono-covalent) | Sharing of electrons with unequal distribution, leading to partial charges on Al and H atoms. |

Based on findings from DFT calculations and electronic structure analyses. researchgate.netjussieu.fr

Topological Analysis of Electron Localization Functions

The Electron Localization Function (ELF) provides a powerful method for mapping the electron pair probability in a material, offering a chemically intuitive picture of bonding. nih.gov The topological analysis of the ELF partitions the molecular space into distinct regions, or "basins," which correspond to atomic cores, covalent bonds, and lone pairs.

For Li₃AlH₆, ELF analysis corroborates the bonding picture derived from other methods. The analysis shows that the electrons associated with the hydrogen atoms are polarized towards the aluminum atom within the [AlH₆]³⁻ complex. researchgate.net This directional polarization is a clear indicator of a covalent component in the Al-H bond. jussieu.fr

A high value of the ELF is typically found in regions of covalent bonds or lone pairs, corresponding to a low Pauli kinetic energy. researchgate.net In Li₃AlH₆, the ELF distribution shows significant localization in the region between the aluminum and hydrogen atoms, consistent with the formation of polar covalent Al-H bonds. researchgate.netjussieu.fr The shape and location of these ELF basins provide a visual and quantitative representation of the shared electron pairs that constitute the bonds within the aluminohydride anion. This detailed spatial analysis helps to distinguish the bonding within the complex from the purely ionic interaction between the Li⁺ cations and the [AlH₆]³⁻ anions. researchgate.net

Electronic Band Structure and Density of States

The electronic properties of this compound (Li₃AlH₆) are crucial for understanding its stability and chemical behavior. Analysis of its electronic band structure and density of states reveals the nature of its chemical bonding and its characteristics as an electronic material.

Calculation of Band Gaps and Insulating Properties

Theoretical calculations of the electronic structure of Li₃AlH₆ have been performed to determine its band gap and insulating properties. However, the results can vary depending on the crystalline phase and the computational methods used.

Studies utilizing first-principles density functional theory (DFT) have investigated the electronic structure of various phases of Li₃AlH₆. For the most stable α-phase at ambient conditions, calculations indicate that Li₃AlH₆ is a large gap insulator. researchgate.netarxiv.org One study estimated the band gap for Li₃AlD₆ (the deuteride (B1239839) analog, structurally very similar to the hydride) to be 2.31 eV, noting that the band gap is reduced when the coordination of aluminum changes from 4 to 6. researchgate.net Another comprehensive study on lightweight metal hydrides also categorized Li₃AlH₆ as a large gap insulator. arxiv.org

It is important to note that different phases of Li₃AlH₆ can exhibit different electronic properties. The compound is known to undergo several pressure-induced structural phase transitions: α → β at 18.64 GPa, β → γ at 28.85 GPa, and γ → δ at 68.79 GPa. researchgate.netelectrochemsci.org An ab initio electronic structure study of the high-pressure γ-phase of Li₃AlH₆ suggested it has metal-like behavior with no band gap. electrochemsci.org This contrasts with the insulating nature of the ambient pressure α-phase.

Computational data from the Materials Project, using semi-local DFT, also provides a calculated band structure, though it includes a warning that this method tends to severely underestimate bandgaps. materialsproject.org

| Phase of Li₃AlH₆ | Calculated Band Gap (eV) | Electronic Property | Reference |

|---|---|---|---|

| α-phase (deuteride) | 2.31 | Insulator | researchgate.net |

| γ-phase | ~0 | Metal-like | electrochemsci.org |

Analysis of Local and Total Density of States (DOS)

The Density of States (DOS) provides insight into the contribution of different atomic orbitals to the electronic bands. For the γ-phase of Li₃AlH₆, the total and partial densities of states have been calculated. electrochemsci.org

In this phase, the valence band is characterized by two separate energy bands that result from the hybridization of hydrogen orbitals with the atomic orbitals of the metals (Li and Al). electrochemsci.org The valence electrons considered in these calculations are H (1s¹), Li (1s²2s¹), and Al (2p⁶3s²3p¹). electrochemsci.org The analysis of the partial DOS reveals that the valence bands are predominantly formed by hydrogen states, while the conduction bands have mixed contributions from hydrogen and the metal cations. arxiv.org This indicates a significant role of hydrogen in the electronic structure of the compound.

Crystal Orbital Overlap Population (COOP) Analysis

Crystal Orbital Overlap Population (COOP) analysis is a method used to investigate the bonding character of interactions within a crystal lattice. researchgate.netmdpi.comrwth-aachen.destackexchange.com It provides a visual representation of bonding, antibonding, and non-bonding interactions as a function of energy.

A COOP analysis for Li₃AlH₆ has shown that the most significant interactions occur between aluminum and hydrogen atoms. researchgate.net The Al-H interactions are observed to be clearly bonding, which is consistent with the formation of stable [AlH₆]³⁻ complex anions within the structure. researchgate.net This analysis supports the description of the Al-H bond as being covalent in nature. researchgate.net The COOP diagram shows positive values for bonding interactions and negative values for antibonding interactions, allowing for a detailed characterization of the chemical bonds that determine the material's stability. rwth-aachen.deresearchgate.net

Charge Density Distribution and Electron Transfer Phenomena

The crystal structure of α-Li₃AlH₆ consists of isolated, nearly regular [AlH₆]³⁻ octahedra, with lithium ions (Li⁺) connecting them. researchgate.netelectrochemsci.org This structural arrangement points to a significant degree of charge transfer and an ionic character in the bonding between the lithium cations and the aluminum hydride complex anions.

The electropositive lithium atoms donate their valence electrons to the more electronegative [AlH₆] units. This electron transfer results in the formation of Li⁺ cations and [AlH₆]³⁻ anions. electrochemsci.org Within the [AlH₆]³⁻ complex, the bonding between the central aluminum atom and the surrounding six hydrogen atoms is primarily covalent, as indicated by COOP analysis and the nature of the hybrid orbitals. arxiv.orgresearchgate.net The structure is therefore characterized by a combination of ionic bonding between Li⁺ and [AlH₆]³⁻ and covalent bonding within the [AlH₆]³⁻ anion. This charge distribution is fundamental to the material's properties and stability.

Thermodynamic and Kinetic Investigations of Lithium Aluminum Hexahydride Dehydrogenation

Thermodynamic Stability of Lithium Aluminum Hexahydride

The thermodynamic stability of a hydride determines the conditions of temperature and pressure under which it will release hydrogen. Understanding these properties is fundamental to designing and optimizing hydrogen storage systems.

The enthalpy of formation (ΔH_f) is a crucial measure of the thermodynamic stability of a compound. A more negative enthalpy of formation indicates a more stable compound, requiring more energy to decompose. For this compound, the enthalpy of formation has been predicted through computational methods. Density-functional theory (DFT) calculations have estimated the enthalpy of formation for Li₃AlH₆ at 298 K to be -310.89 kJ/mol. Another reported value for the formation from lithium hydride (LiH), aluminum (Al), and hydrogen (H₂) is -61.7 kJ/mol.

Enthalpy of Formation of this compound

| Compound | Method | Enthalpy of Formation (ΔH_f) |

|---|---|---|

| Li₃AlH₆ | DFT Calculation (from elements) | -310.89 kJ/mol |

| Li₃AlH₆ | From LiH, Al, H₂ | -61.7 kJ/mol |

The spontaneity of a hydrogenation or dehydrogenation reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under standard conditions. The Gibbs free energy change can be calculated using the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change.

For the dehydrogenation of Li₃AlH₆, the reaction is: 2Li₃AlH₆(s) → 6LiH(s) + 2Al(s) + 3H₂(g)

The stability of alanates can be tuned by substituting the cation. Comparing Li₃AlH₆ with other alkali metal hexahydridoaluminates reveals important trends. Generally, the stability of the A₃AlH₆ compounds increases with the size of the alkali metal cation.

First-principles calculations suggest that Li₃AlH₆ is less stable than sodium aluminum hexahydride (Na₃AlH₆), which in turn is less stable than potassium aluminum hexahydride (K₃AlH₆). electroactmater.com This trend is reflected in their decomposition temperatures and enthalpies. For instance, the decomposition enthalpy for Na₃AlH₆ is 47 kJ/mol H₂, which is higher than that of Li₃AlH₆, indicating greater stability. arxiv.org The decomposition of K-based alanates occurs at even higher temperatures, with estimated dehydrogenation enthalpies for compounds like K₂LiAlH₆ and K₂NaAlH₆ being 82 kJ/mol H₂ and 97 kJ/mol H₂, respectively. arxiv.org This demonstrates that the choice of cation significantly impacts the thermodynamic properties of the hexahydride.

Thermodynamic Comparison of Hexahydride Alanates

| Compound | Decomposition Enthalpy (ΔH) | Onset Decomposition Temperature (°C) |

|---|---|---|

| Li₃AlH₆ | ~22-25 kJ/mol H₂ | ~170-200 °C |

| Na₃AlH₆ | 47 kJ/mol H₂ | ~225 °C (uncatalyzed) |

| K₂LiAlH₆ | 82 kJ/mol H₂ (estimated) | ~227 °C |

| K₂NaAlH₆ | 97 kJ/mol H₂ (estimated) | ~257 °C |

Dehydrogenation Pathways and Energy Landscapes

Beyond thermodynamic stability, the pathways and associated energy barriers for dehydrogenation are critical for understanding the kinetics of hydrogen release.

The decomposition of Li₃AlH₆ proceeds as follows: Li₃AlH₆(s) → 3LiH(s) + Al(s) + 1.5H₂(g)

This reaction typically begins at temperatures around 200°C. researchgate.net The products of this step are lithium hydride (LiH), aluminum metal (Al), and hydrogen gas. Further decomposition to release hydrogen from LiH would require significantly higher temperatures, above 400°C.

Theoretical calculations have provided valuable insights into the energetics of the Li₃AlH₆ decomposition process. The reaction enthalpy for the decomposition of its deuterated analogue, Li₃AlD₆, to form LiD has been predicted to be endothermic with a value of 15.72 kJ/mol. Experimental studies on mechanically milled Li₃AlH₆ have calculated the dissociation reaction enthalpy to be 22.1 kJ/mol H₂. ucl.ac.uk

The activation energy (Ea) represents the kinetic barrier that must be overcome for the reaction to proceed. For mechanically milled Li₃AlH₆, the activation energy for dehydrogenation has been calculated to be 133.7 ± 2.7 kJ/mol. ucl.ac.uk This relatively high activation energy contributes to the need for elevated temperatures for hydrogen release. However, it has been demonstrated that the addition of catalysts, such as titanium-based compounds, can significantly lower this activation barrier, thereby improving the dehydrogenation kinetics. For example, the addition of TiF₃ can reduce the activation energy and lower the onset temperature of dehydrogenation by as much as 60°C. ucl.ac.uk

Energetics of Li₃AlH₆ Dehydrogenation

| Parameter | Value | Condition |

|---|---|---|

| Reaction Enthalpy (ΔH) | 15.72 kJ/mol | Predicted for Li₃AlD₆ → 3LiD + Al + 1.5D₂ |

| Reaction Enthalpy (ΔH) | 22.1 kJ/mol H₂ | Calculated for milled Li₃AlH₆ |

| Activation Energy (Ea) | 133.7 ± 2.7 kJ/mol | Milled Li₃AlH₆ |

Experimental Determination of Pressure-Composition Isotherms (PCI) and Van't Hoff Analysis

The thermodynamic properties governing the dehydrogenation of this compound (Li₃AlH₆) are crucial for understanding its potential as a hydrogen storage material. These properties are experimentally determined primarily through Pressure-Composition Isotherms (PCI) and subsequent Van't Hoff analysis.

A PCI measurement is conducted using a Sieverts-type apparatus, where a sample of the hydride is maintained at a constant temperature while the equilibrium hydrogen pressure is measured as hydrogen is incrementally removed or added. conicet.gov.ar The resulting plot of equilibrium pressure versus hydrogen concentration (wt. %) at a constant temperature is the isotherm. For materials exhibiting a two-phase region during decomposition (e.g., Li₃AlH₆ decomposing to LiH and Al), the isotherm shows a characteristic flat plateau, where the pressure remains constant as the composition changes.

By measuring these plateau pressures at several different temperatures, a Van't Hoff plot can be constructed. This plot graphs the natural logarithm of the equilibrium plateau pressure (ln Peq) against the inverse of the absolute temperature (1/T). energy.gov According to the Van't Hoff equation, this relationship is linear, and its slope and y-intercept can be used to calculate the standard enthalpy (ΔH) and standard entropy (ΔS) of the dehydrogenation reaction, respectively. energy.govresearchgate.net These values are fundamental indicators of the stability of the hydride and the temperature required for hydrogen release at a given pressure. For instance, in the related mixed alkali alanate Na₂LiAlH₆, PCI measurements and Van't Hoff analysis determined a dehydrogenation enthalpy of 53.5 ± 1.2 kJ/mol H₂. researchgate.netresearchgate.net Similarly, for the LiH-Al system, which represents the dehydrogenated state of Li₃AlH₆, the desorption enthalpy was found to be 96.8 kJ (mol H₂)⁻¹.

Reaction Kinetics of Hydrogen Release and Uptake

While thermodynamics dictates the feasibility of hydrogen release, the kinetics govern the rate at which it occurs. For practical applications, rapid hydrogen release and uptake at moderate temperatures are essential. The reaction kinetics of Li₃AlH₆ are often slow, necessitating detailed investigation into activation energies, rate-limiting steps, and the impact of catalytic additives.

Measurement of Apparent Activation Energies (E_a)

The apparent activation energy (E_a) represents the minimum energy barrier that must be overcome for the dehydrogenation reaction to proceed. A lower activation energy corresponds to a faster reaction rate at a given temperature. This value is commonly determined experimentally using techniques like Differential Scanning Calorimetry (DSC) under varying heating rates, followed by analysis using the Kissinger method.

For Ti-catalyzed Li₃AlH₆ prepared by a vibrating-mill technique, the apparent activation energy for decomposition was determined to be 54.8 kJ/mol H₂. acs.orgresearchgate.net This value is a key parameter for comparing the effectiveness of different catalysts and preparation methods. The addition of various catalysts can significantly lower this energy barrier, thereby improving the kinetic performance.

| Material System | Catalyst/Additive | Apparent Activation Energy (E_a) (kJ/mol) | Reference |

|---|---|---|---|

| Li₃AlH₆ | Titanium (Ti) | 54.8 | acs.orgresearchgate.net |

| 4MgH₂-Li₃AlH₆ | None | 145.4 | researchgate.net |

| 4MgH₂-Li₃AlH₆ | Iron(III) oxide (Fe₂O₃) | 112.9 | researchgate.net |

| 4MgH₂-Li₃AlH₆ | Aluminum chloride (AlCl₃) and Titanium (Ti) | 113.7 | researchgate.net |

Identification of Rate-Controlling Mechanisms (e.g., nucleation and growth, diffusion)

Nucleation and Growth: The reaction begins with the formation of small, stable nuclei of the new product phases (LiH and Al) at specific sites, such as surfaces or defects. These nuclei then grow, and the reaction proceeds at the interface between the reacted and unreacted material. This mechanism is often characterized by an S-shaped reaction progress curve.

Diffusion: The long-range transport of atoms or ions (e.g., Li⁺, Al³⁺, or H⁻) through the solid lattice to the reaction interface can also be the rate-limiting step. scispace.comresearchgate.net As the product layer grows, the diffusion path length increases, which can slow the reaction.

Impact of Catalysts on Reaction Rates and Decomposition Temperatures

Undoped Li₃AlH₆ suffers from slow kinetics and a relatively high decomposition temperature, hindering its practical use. researchgate.net Research has shown that the introduction of catalysts, particularly transition metal-based additives, can dramatically improve these properties by lowering the activation energy and providing alternative reaction pathways. researchgate.netresearchgate.net

Transition metals and their compounds are the most effective catalysts for improving the dehydrogenation kinetics of alanates. Additives based on titanium (Ti), vanadium (V), niobium (Nb), and others have been extensively studied. researchgate.netijsr.netiaea.org These catalysts are typically introduced by high-energy ball milling, which reduces particle size and ensures intimate contact between the hydride and the catalyst. onetunnel.org

Titanium compounds, such as TiCl₃ and TiF₃, are particularly effective. The addition of 10 mol% TiF₃ to Li₃AlH₆ has been shown to decrease the onset temperature of dehydrogenation by 60 °C compared to pure Li₃AlH₆. researchgate.net The catalytic activity for the related LiAlH₄ decomposition was found to decrease in the series TiCl₃ > ZrCl₄ > VCl₃ > NiCl₂ > ZnCl₂. iaea.org The catalytic effect is often attributed to the in situ formation of active species, such as Ti-Al alloys, during the milling or initial decomposition process. researchgate.netresearchgate.net These newly formed phases on the surface of the hydride particles act as active sites for hydrogen dissociation and recombination.

| Hydride System | Catalyst/Additive | Observed Effect | Reference |

|---|---|---|---|

| Li₃AlH₆ | 10 mol% TiF₃ | Decomposition onset temperature decreased by 60 °C. | researchgate.net |

| 4MgH₂-Li₃AlH₆ | Fe₂O₃ | Onset decomposition temperature decreased by 75 °C. | researchgate.net |

| 4MgH₂-Li₃AlH₆ | AlCl₃/Ti | Formation of Al₃Ti catalyst; onset temperature decreased to 58 °C. | researchgate.net |

| LiAlH₄ | TiCl₃ | Highest catalytic activity in a series of transition metal chlorides. | iaea.org |

The precise mechanism by which transition metals catalyze dehydrogenation in alanates is still a subject of investigation, but several theories have been proposed, primarily from studies on the well-researched sodium alanate (NaAlH₄) system. These mechanisms are believed to be broadly applicable to Li₃AlH₆.

One leading theory posits that the transition metal additive reacts with the alanate to form highly dispersed, nanometer-sized Ti-Al alloy particles on the hydride surface. researchgate.netmdpi.com These surface species are thought to function as gateways for hydrogen, facilitating the dissociation of Al-H bonds during dehydrogenation and the splitting of H-H bonds during rehydrogenation.

Another proposed mechanism involves the substitution of the transition metal (e.g., Ti) into the crystal lattice of the hydride. mdpi.com This substitution could create defects and strain within the lattice, destabilizing the Al-H bonds and promoting the mobility of hydrogen and metal atoms, thereby lowering the energy barrier for decomposition. acs.orgonetunnel.org X-ray photoelectron spectroscopy (XPS) studies on Ti-doped systems suggest that changes in the oxidation state of titanium (e.g., Ti⁰ ⇔ Ti³⁺) play a crucial role in the catalytic cycle. acs.org The "hydrogen spillover" phenomenon, where hydrogen molecules are dissociated on a catalyst surface and then migrate to the support material, has been discussed for other catalytic systems but is less commonly invoked as the primary mechanism for alanates. scispace.com Instead, the formation of active, surface-bound metal aluminide species is considered the more likely pathway.

Reversibility of Hydrogen Sorption in Lithium Alanate Systems

Lithium alanate (LiAlH₄) has been a compound of significant interest for solid-state hydrogen storage due to its high gravimetric and volumetric hydrogen density. However, its practical application is largely hindered by challenges associated with the reversibility of hydrogen absorption and desorption. The dehydrogenation of LiAlH₄ occurs in a multi-step process, ultimately yielding LiH, Al, and H₂. Reversing this process—rehydrogenation—is thermodynamically and kinetically challenging.

Challenges in Achieving Full Reversibility under Practical Conditions

The regeneration of lithium alanate from its dehydrogenated products (LiH and Al) by direct hydrogenation is a major obstacle. This process is thermodynamically unfavorable under practical temperature and pressure conditions.

Key challenges include:

High Thermodynamic Stability of Products: The dehydrogenated products, primarily lithium hydride (LiH) and aluminum (Al), form a stable mixture. Re-forming LiAlH₄ from these products requires overcoming a significant energy barrier. The direct formation of unsolvated LiAlH₄ from LiH, Al, and H₂ gas has an estimated equilibrium pressure of around 10.9 kbar at 300 K, which is impractically high for vehicular applications. bnl.gov

Kinetic Limitations: Even when thermodynamically feasible, the rehydrogenation process suffers from slow kinetics. The reaction involves significant atomic rearrangement and diffusion in the solid state, which are often sluggish. The formation of a passivating layer of LiH on the aluminum particles can further inhibit the reaction by preventing direct contact between the reactants.

Formation of Stable Intermediates: The dehydrogenation of LiAlH₄ proceeds via the formation of this compound (Li₃AlH₆) as an intermediate. This intermediate is also quite stable and its subsequent decomposition to LiH and Al is difficult to reverse. researchgate.net The regeneration of LiAlH₄ directly from Li₃AlH₆ is also a challenging step.

Material Agglomeration and Phase Segregation: During hydrogen cycling (desorption and absorption), the constituent particles can undergo significant morphological changes. Sintering and grain growth of the aluminum and lithium hydride particles can occur, leading to a loss of intimate contact between the phases. This phase segregation increases diffusion distances for the reacting species, thereby degrading the reversibility and kinetics over subsequent cycles.

These intrinsic thermodynamic and kinetic barriers have led researchers to classify LiAlH₄ as nearly a 'one-off' hydrogen storage material under conventional conditions, necessitating innovative strategies to enhance its reversibility. bohrium.com

Strategies for Enhancing Reversibility (e.g., alloying, destabilization)

To overcome the challenges of reversibility, several key strategies have been investigated, focusing on altering the thermodynamic and kinetic properties of the lithium alanate system. These approaches primarily involve the use of additives and catalysts, nanostructuring, and thermodynamic destabilization.

Catalyst and Additive Doping: The introduction of catalysts is a primary method to improve the kinetics of both dehydrogenation and rehydrogenation. Titanium-based compounds have been extensively studied as catalysts for alanates. Doping LiAlH₄ with titanium compounds, such as titanium(III) chloride (TiCl₃), has been shown to significantly enhance the rates of hydrogen release and uptake. acs.org The catalyst is believed to act by creating "active sites" that facilitate the dissociation of H₂ molecules on the surface and enhance the diffusion of species in the solid state. acs.org Other additives, such as nanosized CoTiO₃, have also demonstrated improved desorption performance by forming in-situ active species like AlTi during the dehydrogenation process. mdpi.com

| Additive/Catalyst | Effect on LiAlH₄ System | Reference |

| Titanium (Ti) | Enhances kinetics for hydrogen release and uptake. | acs.orgresearchgate.net |

| CoTiO₃ | Reduces desorption temperature and activation energy via in-situ formation of AlTi and Co-containing species. | mdpi.com |

| K₂NbF₇ | Improves dehydrogenation thermodynamics and kinetics. | researchgate.net |

| ZrCl₄ | Significantly reduces the dehydrogenation temperature. | researchgate.net |

Nanoconfinement: Confining LiAlH₄ within the pores of inert, high-surface-area materials (nanoscaffolds) is a promising strategy to improve reversibility. Materials like nanoporous carbon and high surface area graphite (B72142) (HSAG) have been used as hosts. researchgate.netbohrium.com

The benefits of nanoconfinement include:

Preventing Agglomeration: The host material physically separates the hydride nanoparticles, preventing their sintering and agglomeration during cycling.

Reducing Diffusion Distances: The small particle size within the scaffold significantly shortens the diffusion paths for hydrogen and metal atoms.

Altering Reaction Pathways: Nanoconfinement can alter the thermodynamics of the system. For instance, LiAlH₄ confined in high surface area graphite has shown a reversible hydrogen capacity, with rehydrogenation made possible by the nanostructured nature of the reactants. researchgate.net

Enhanced Reversibility through Host Interaction: Recent studies have shown that using a nitrogen-doped carbon host can lead to unprecedented reversibility (>80% regeneration). The nitrogen sites are thought to stabilize the nanoconfined hydride and lower the energy barrier for its regeneration. researchgate.net

Solvent-Mediated Regeneration: An alternative, non-direct hydrogenation approach involves using a solvent to facilitate the regeneration of LiAlH₄. A low-energy route has been demonstrated where LiH and Ti-catalyzed Al are reacted in a tetrahydrofuran (B95107) (THF) slurry. bnl.gov This process forms a solvated adduct, LiAlH₄·4THF, at near-ambient temperature and pressure. bnl.gov The crystalline LiAlH₄ can then be recovered by a subsequent low-temperature desolvation step. bnl.gov This method bypasses the high-pressure requirements of direct gas-solid hydrogenation, although it introduces the complexity of solvent handling and recovery.

| Strategy | Mechanism | Key Findings | Reference(s) |

| Catalyst Doping | Improves reaction kinetics by creating active sites and enhancing diffusion. | Ti-based catalysts significantly improve H₂ release/uptake rates. | acs.org |

| Nanoconfinement | Prevents particle agglomeration, shortens diffusion paths, and can alter thermodynamics. | Nanoconfined LiAlH₄ in graphite shows reversible capacity; N-doped carbon enables >80% regeneration. | researchgate.netbohrium.comresearchgate.net |

| Destabilization | A reactive agent alloys with dehydrogenated products (e.g., LiH) to lower the overall reaction enthalpy. | Alloying LiH with Si or Ge significantly reduces dehydrogenation temperature. | acs.org |

| Solvent-Mediation | Uses a solvent (e.g., THF) to form a stable intermediate adduct at low pressure, which is later desolvated. | Regeneration of LiAlH₄ from LiH and Al demonstrated at near 1 bar H₂ pressure via a LiAlH₄·4THF intermediate. | bnl.gov |

Advanced Characterization Techniques for Lithium Aluminum Hexahydride

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the atomic and molecular vibrations within a material. These vibrations are sensitive to the local chemical environment, bond strengths, and crystal structure, providing a fingerprint of the compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides information about the vibrational modes of a molecule. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This frequency shift corresponds to the energy of the vibrational modes of the molecule.

In the study of lithium aluminum hexahydride, Raman spectroscopy can be employed to identify the characteristic vibrations of the [AlH₆]³⁻ octahedral units. Research on Li₃AlH₆ as an anode material in lithium-ion batteries has utilized Raman spectroscopy to characterize the material. researchgate.net The technique is particularly sensitive to symmetric vibrations and can provide complementary information to infrared spectroscopy.

Key research findings from Raman spectroscopic studies on similar aluminum hydrides, such as γ-AlH₃, have identified prominent vibrational modes that can be correlated to the structural motifs present in Li₃AlH₆. osti.gov For instance, the Al-H stretching and bending modes are expected to be the dominant features in the Raman spectrum of this compound. Challenges in Raman spectroscopy of hydrides can include fluorescence, which can be mitigated by using an appropriate excitation wavelength, such as UV lasers. unt.edu

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Al-H Stretching | 1400 - 1600 | Symmetric and asymmetric stretching of Al-H bonds within the [AlH₆]³⁻ octahedra. |

| Al-H Bending | 600 - 900 | Deformation and bending modes of the H-Al-H angles. |

| Lattice Phonons | < 400 | Vibrations of the crystal lattice involving the motion of Li⁺ and [AlH₆]³⁻ units. |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is an absorption spectroscopy technique that measures the absorption of infrared radiation by a sample as a function of wavelength. The absorbed radiation excites molecular vibrations, and the resulting spectrum provides information about the chemical bonds and functional groups present in the material.

For this compound, FTIR spectroscopy is particularly useful for identifying the Al-H bonding within the [AlH₆]³⁻ anions. The active infrared vibration for Li₃AlH₆ exhibits the Al-H stretching modes in the region of 1400 cm⁻¹ to 1500 cm⁻¹. researchgate.net This absorption is a characteristic feature of the hexahydridoaluminate complex and can be used to confirm the presence and integrity of the compound.

FTIR can also be used to detect impurities or decomposition products. For example, the presence of O-H stretching vibrations around 3600 cm⁻¹ could indicate the presence of hydroxides due to moisture contamination. researchgate.netresearchgate.net Similarly, the formation of carbonates can be identified by their characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 1400 - 1500 | Al-H Stretching | Characteristic of the [AlH₆]³⁻ anion, confirming the compound's identity. researchgate.net |

| ~3600 | O-H Stretching | Indicates the presence of hydroxide impurities from moisture exposure. researchgate.netresearchgate.net |

Neutron Vibrational Spectroscopy for Hydrogen Dynamics and Lattice Phonons

Neutron Vibrational Spectroscopy (NVS), also known as Inelastic Neutron Scattering (INS), is a powerful technique for studying the dynamics of hydrogen atoms in materials. ornl.govirdg.org Neutrons have a large scattering cross-section for hydrogen, making NVS exceptionally sensitive to hydrogen vibrations. Unlike optical spectroscopies, there are no selection rules in NVS, meaning all vibrational modes can potentially be observed.

In the context of this compound, NVS provides direct insights into the hydrogen dynamics and the lattice phonons. scispace.comresearchgate.netupenn.edu It can be used to determine the vibrational density of states of hydrogen, which is crucial for understanding the thermodynamics of hydrogen absorption and desorption. By studying the energy and momentum transfer between the neutrons and the sample, detailed information about the potential energy surface of hydrogen atoms and their interactions with the surrounding lattice can be obtained. This technique is invaluable for validating theoretical models of the vibrational properties of Li₃AlH₆.

| Energy Transfer (meV) | Assignment | Information Gained |

|---|---|---|

| 50 - 150 | Hydrogen Optic Modes | Direct measurement of Al-H bending and stretching frequencies. |

| < 50 | Lattice Phonons | Information on the collective vibrations of the crystal lattice, including Li⁺ and [AlH₆]³⁻ motions. |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are essential for determining the thermal stability and decomposition pathways of materials like this compound.

Differential Scanning Calorimetry (DSC) for Thermal Events (e.g., phase transitions, decomposition enthalpies)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal events such as phase transitions, melting, crystallization, and chemical reactions, and to determine their associated enthalpy changes.

For this compound, DSC is a critical tool for studying its thermal decomposition. The decomposition of Li₃AlH₆ into lithium hydride (LiH) and aluminum (Al) is an endothermic process that can be clearly observed in a DSC thermogram. Studies have shown that the decomposition of Li₃AlH₆ typically occurs in the temperature range of 200-250°C. epfl.ch In some systems, such as in a mixture with sodium borohydride (B1222165), the decomposition of Li₃AlH₆ has been observed to begin at around 170°C. researchgate.net The enthalpy of this decomposition reaction can be quantified from the area of the DSC peak, providing valuable thermodynamic data for hydrogen storage applications.

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Notes |

|---|---|---|---|

| Decomposition of Li₃AlH₆ | 200 - 250 | Endothermic | Decomposes into LiH and Al. epfl.ch |

| Decomposition in NaBH₄ mixture | Starts at ~170 | Endothermic | Observed in a destabilized system. researchgate.net |

Thermogravimetric Analysis (TGA) for Quantifying Mass Loss during Dehydrogenation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for studying reactions that involve a mass change, such as decomposition and dehydrogenation.

In the characterization of this compound, TGA is used to quantify the amount of hydrogen released during its thermal decomposition. The decomposition of Li₃AlH₆ to LiH, Al, and H₂ results in a significant mass loss corresponding to the release of hydrogen gas. TGA curves for Li₃AlH₆ show a distinct weight loss step in the temperature range of its decomposition. For example, in a mixture with lithium amide, a significant hydrogen release of approximately 7.1 wt% was observed between 150°C and 300°C. acs.org The rate of mass loss can also provide information about the kinetics of the dehydrogenation reaction. By analyzing the TGA data, the hydrogen storage capacity and the temperature at which hydrogen is released can be accurately determined, which are critical parameters for evaluating its potential as a hydrogen storage material.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (wt% H₂) | Observed Mass Loss (wt% H₂) |

|---|---|---|---|

| Li₃AlH₆ → 3LiH + Al + 1.5H₂ | 150 - 300 | 5.3 | Up to 7.1 (in mixtures) acs.org |

Coupled In Situ Characterization Methods (e.g., In Situ XRD-DSC)

To comprehensively understand the thermal decomposition and phase transitions of this compound (Li₃AlH₆), researchers employ coupled in situ characterization methods. These techniques allow for the simultaneous measurement of multiple physical and chemical properties as the material is subjected to a controlled temperature program, providing a direct correlation between structural changes and thermal events.

One of the most powerful combinations is in situ X-ray Diffraction (XRD) coupled with Differential Scanning Calorimetry (DSC). researchgate.net This setup, often part of a Simultaneous Thermal Analyzer (STA), allows for the real-time monitoring of crystal structure modifications via XRD while concurrently measuring the heat flow into or out of the sample via DSC. rigaku.comukm.mynetzsch.com As Li₃AlH₆ is heated, endothermic or exothermic events recorded by DSC, such as decomposition or phase changes, can be directly linked to the appearance or disappearance of specific diffraction peaks in the XRD pattern. researchgate.netresearchgate.net For instance, the decomposition of lithium alanate (LiAlH₄) to Li₃AlH₆ is observed as a distinct thermal event in the DSC trace, which corresponds with the emergence of Li₃AlH₆ diffraction peaks and the fading of LiAlH₄ peaks. researchgate.net

To further elucidate the decomposition pathway, these thermal analysis techniques are often coupled with evolved gas analysis (EGA), most commonly mass spectrometry (MS). researchgate.netwiley.comroyce.ac.uk In a TGA-DSC/MS setup, the thermogravimetric analyzer (TGA) measures the mass loss as the sample is heated, which for Li₃AlH₆ primarily corresponds to the release of hydrogen gas. nanoqam.caresearcher.life The coupled mass spectrometer then analyzes the gaseous species evolved, confirming that the mass loss is indeed due to hydrogen release and identifying any other potential gaseous byproducts. This combination provides a complete picture of the reaction, linking thermal events (DSC), mass changes (TGA), structural transformations (in situ XRD), and the identity of evolved gases (MS).

| Coupled Technique | Information Obtained | Relevance to Li₃AlH₆ |

| In Situ XRD-DSC | Correlates crystal structure changes with thermal events (e.g., decomposition temperatures, phase transitions). researchgate.netrigaku.com | Directly observes the formation and subsequent decomposition of the Li₃AlH₆ phase and measures the associated reaction enthalpies. researchgate.netresearchgate.net |

| TGA-DSC/MS | Links mass loss events with their thermal signatures and identifies the evolved gaseous products. researchgate.netroyce.ac.uk | Quantifies hydrogen release, determines decomposition temperatures, and confirms the purity of the evolved hydrogen gas. nanoqam.ca |

Morphological and Microstructural Characterization

The performance of this compound in applications such as hydrogen storage is critically dependent on its physical characteristics, including particle size, shape, and internal structure. Electron microscopy techniques are indispensable for investigating these features at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a primary technique for observing the surface morphology and particle characteristics of Li₃AlH₆ powders. SEM analysis provides high-resolution images that reveal key information about the material's microstructure, such as particle size distribution, shape, and the degree of agglomeration.

In studies where Li₃AlH₆ is used as an electrode material, SEM has been employed to observe morphological changes at different stages of electrochemical cycling. For example, SEM images have shown that the particle size of Li₃AlH₆ in an electrode can be larger than that of the as-prepared powder due to the agglomeration of finer particles during electrode fabrication or cycling. This technique can visualize how the active material is dispersed within a conductive matrix and how the morphology evolves upon discharging and recharging.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the detailed analysis of the internal nanostructure of Li₃AlH₆. nih.govresearchgate.net By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal information about crystal structure, defects, and the spatial distribution of different elements at the nanoscale. nih.govyoutube.com

High-resolution TEM (HRTEM) can visualize the atomic lattice of crystalline Li₃AlH₆, allowing for the identification of crystal planes and the characterization of structural defects. Furthermore, an important technique performed within a TEM is Selected Area Electron Diffraction (SAED). wikipedia.org SAED generates a diffraction pattern from a specific area of the sample, which acts as a fingerprint of its crystal structure. This allows for unambiguous phase identification of nanoscale particles, confirming whether they are Li₃AlH₆ or other related phases. researchgate.net

In studies of related alanates doped with catalysts (e.g., titanium or vanadium), analytical TEM techniques like Electron Energy Loss Spectroscopy (EELS) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to map the elemental distribution. researchgate.net These methods can determine how catalyst particles are distributed within or on the surface of the hydride particles, providing insight into their mechanism of action. researchgate.net

| Technique | Primary Information | Scale | Specific Application to Li₃AlH₆ |

| SEM | Particle size, shape, surface topography, agglomeration. | Microscale to Nanoscale | Observing morphology of as-prepared powders and changes during hydrogen cycling or electrochemical processes. |

| TEM | Internal structure, crystallinity, lattice defects, elemental distribution. nih.govnih.gov | Nanoscale to Atomic | Identifying crystalline phases via SAED, visualizing the atomic lattice with HRTEM, and mapping catalyst distribution. researchgate.netresearchgate.net |

Spectroscopic Techniques for Surface and Local Chemistry

Spectroscopic techniques are vital for probing the chemical environment of the constituent elements in this compound. They provide information on oxidation states, chemical bonding, and the local structure, which is crucial for understanding its reactivity and decomposition mechanisms.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the very near-surface region (typically the outer 1-10 nm) of a material. carleton.eduuni-muenchen.de For Li₃AlH₆, XPS can be used to analyze the surface for the presence of oxidation products, such as aluminum oxides or hydroxides, which can form upon exposure to trace amounts of air or moisture. researchgate.net By analyzing the binding energies of the Al 2p, Li 1s, and O 1s core level electrons, the chemical nature of the surface species can be identified, which is critical as surface contamination can significantly impact hydrogen sorption kinetics. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, bulk-sensitive technique that provides detailed information about the local chemical environment of specific nuclei. sigmaaldrich.com For Li₃AlH₆, solid-state NMR experiments targeting ⁷Li, ²⁷Al, and ¹H are particularly informative. semanticscholar.orgpascal-man.com ²⁷Al NMR can distinguish between different aluminum coordination environments, helping to identify Li₃AlH₆ and track its conversion to other phases like metallic aluminum upon full decomposition. semanticscholar.org Similarly, ⁷Li NMR can monitor the state of the lithium ions. northwestern.eduwestlake.edu.cn High-resolution solid-state NMR techniques like Magic Angle Spinning (MAS) are employed to obtain detailed spectra from powdered samples. pascal-man.comwestlake.edu.cn